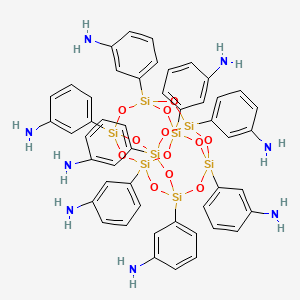

Octa(aminophenyl)-t8-silsesquioxane

CAS No.: 518359-82-5

Cat. No.: VC7129213

Molecular Formula: C48H48N8O12Si8

Molecular Weight: 1153.636

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 518359-82-5 |

|---|---|

| Molecular Formula | C48H48N8O12Si8 |

| Molecular Weight | 1153.636 |

| IUPAC Name | 4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline |

| Standard InChI | InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 |

| Standard InChI Key | QDAAEUGJSKIIGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

OAPS features a silica-based T₈ cage structure () with eight aminophenyl (-C₆H₄NH₂) groups covalently bonded to each silicon vertex . The cubic framework measures approximately 0.53 nm in edge length, while the aminophenyl substituents extend the molecular diameter to 1.7–2.2 nm. This configuration creates a rigid, three-dimensional scaffold with high surface functionality due to the amine groups.

Crystallographic and Spectroscopic Properties

X-ray diffraction (XRD) studies reveal a broad peak at , corresponding to an interplanar spacing of 17.5 Å, indicative of partial crystalline order within aggregated OAPS nanoparticles . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of N-H stretching vibrations at 3,370 cm⁻¹ and Si-O-Si asymmetric stretches at 1,100 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) further validates the structure, with aromatic proton signals at 6.6–7.2 ppm and amine protons at 4.8 ppm .

Synthesis and Optimization

Catalytic Reduction of Nitrophenyl Precursors

The most efficient synthesis involves reducing octa(nitrophenyl)-silsesquioxane (ONPS) using hydrazine hydrate () in the presence of a 5% Pd/C-FeCl₃ catalyst . This method achieves complete nitro-to-amine conversion within 1 hour at 60°C, yielding OAPS with 92% purity. Key advantages over earlier methods include:

| Parameter | Previous Methods | Pd/C-FeCl₃ Method |

|---|---|---|

| Reaction Time | 6–8 hours | 1 hour |

| Yield | 65–70% | 85–90% |

| Byproducts | NH₃, H₂O | N₂, H₂O |

The mechanism proceeds via two-electron transfer steps:

Purification and Stability

Gel permeation chromatography (GPC) confirms minimal oligomeric byproducts (<5%), while thermogravimetric analysis (TGA) shows decomposition onset at 320°C, ensuring stability during processing .

Material Properties and Functional Behavior

Surface and Morphological Features

Scanning electron microscopy (SEM) reveals OAPS forms 50–400 nm clusters within polymer matrices, resembling grape-like aggregates . Transmission electron microscopy (TEM) confirms individual nanoparticles of 5–10 nm, stabilized by hydrogen bonding between amine and hydroxyl groups .

Applications in Advanced Materials

CO₂ Adsorption

Functionalizing mesoporous SBA-15 silica with OAPS enhances CO₂ uptake to 1.8 mmol/g at 25°C, attributed to chemisorption via carbamate formation . The hybrid material retains 80% capacity after 10 cycles, outperforming unmodified SBA-15 (0.4 mmol/g) .

Polymer Nanocomposites

OAPS-phenolic resin composites exhibit:

-

Flame retardancy: Limiting oxygen index (LOI) increases from 28% to 34% .

-

Wear resistance: Abrasion loss decreases by 22% at 3 wt% loading .

Future Research Directions

-

Scalable Synthesis: Optimizing FeCl₃ ratios to reduce catalyst costs.

-

Biomedical Engineering: Exploring OAPS as a drug delivery vector via amine-DNA interactions.

-

Energy Storage: Testing OAPS-graphene hybrids for supercapacitor electrodes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume